3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
説明
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. The structure features a 4-methoxyphenyl group at position 3 and a 3-nitrobenzyl substituent at position 4.
特性
IUPAC Name |
3-(4-methoxyphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-28-15-7-5-13(6-8-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-3-2-4-14(9-12)24(26)27/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNPNQIHVTWRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C19H16N6O4
- Molecular Weight : 392.375 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. Specifically, compounds within this class have shown efficacy against various cancer types by inhibiting key proteins involved in tumorigenesis. For instance:
- Inhibition of USP28 : The compound has been identified as a potent inhibitor of the ubiquitin-specific protease 28 (USP28), which plays a critical role in the regulation of oncogenic pathways. An IC50 value of 1.1 μmol/L was reported for a closely related derivative, indicating strong inhibition potential against cancer cell proliferation .
The biological activity of triazolo[4,5-d]pyrimidines often involves:
- Inhibition of Protein Stability : By targeting deubiquitinating enzymes like USP28, these compounds can destabilize proteins that are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Treatment with these compounds has been shown to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .
Case Studies and Research Findings
Several studies have documented the biological effects of triazolo[4,5-d]pyrimidine derivatives:
- Study on Gastric Cancer Cells :
- Breast and Colorectal Cancer Studies :
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (μmol/L) | Cancer Type |
|---|---|---|---|
| Compound 19 | USP28 | 1.1 | Gastric |
| Compound X | LSD1 | 8.0 | Breast |
| Compound Y | c-Myc | >100 | Colorectal |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Pharmacological Insights
Electronic and Steric Effects
- Nitro vs. Chloro/Methoxy Groups: The 3-nitrobenzyl group in the target compound introduces stronger electron-withdrawing effects compared to chloro (e.g., ) or methoxy (e.g., ) substituents.
- Methoxy Positioning : The 4-methoxyphenyl group (target compound) versus 3-methoxybenzyl () alters steric bulk and electronic distribution, impacting binding pocket interactions.
Pharmacokinetic Considerations
- Lipophilicity : The nitro group may reduce solubility compared to methoxy-substituted analogs (e.g., ), but the 4-methoxyphenyl group could mitigate this via polar interactions.
- Metabolic Stability : Nitro groups are prone to reduction metabolically, whereas chloro or methyl groups (as in ) offer greater stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
